molecular formula C15H10N2O3S B2609211 (E)-4-((3-hydroxybenzo[b]thiophen-2-yl)diazenyl)benzoic acid CAS No. 698370-33-1

(E)-4-((3-hydroxybenzo[b]thiophen-2-yl)diazenyl)benzoic acid

Cat. No. B2609211
CAS RN: 698370-33-1
M. Wt: 298.32
InChI Key: DKURIEICHJIUDC-WUKNDPDISA-N
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Description

“(E)-4-((3-hydroxybenzo[b]thiophen-2-yl)diazenyl)benzoic acid” is a chemical compound. It has been mentioned in the context of the synthesis and evaluation of novel naphthol diazenyl scaffold-based Schiff bases as potential antimicrobial and cytotoxic agents .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of new naphthol diazenyl scaffold-based Schiff bases was synthesized by condensation of 2-hydroxy naphthaldehyde azo dyes with various substituted aromatic/heteroaromatic/aliphatic amines . Another method involved the reaction between thiosalicylic acid and 4-trifluoromethyl phenacyl bromide, conducted in the presence of triethylamine and DMF .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of 1-[(3-hydroxybenzo[b]thiophen-2-yl)methylidene]-3-oxo-5-phenyl-1-pyrazolidinium-2-ide was determined using X-ray diffraction, 1H, 13C, and 15N NMR, and electronic spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. The reaction between thiosalicylic acid and 4-trifluoromethyl phenacyl bromide, conducted in the presence of triethylamine and DMF, resulted in the formation of 3-hydroxybenzo[b]thiophen-2-yl (4-(trifluoromethyl)phenyl)methanone .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 3-[(E)-(4-Hydroxyphenyl)diazenyl]benzoic acid has a molecular formula of C13H10N2O3, an average mass of 242.230 Da, and a monoisotopic mass of 242.069138 Da .

Scientific Research Applications

Photochemical Studies

This compound has been used in photochemical studies . It has been synthesized and encapsulated into silver nanoparticles (AgNPs) within a biomacromolecular system, bovine serum albumin (BSA), functionally modified with the photoactive system . The optical properties, structural properties, morphology, and size distribution were confirmed by various characterization techniques .

Antibacterial Properties

The compound has shown promising antibacterial properties . The antibacterial effects of AgNPs and photo-induced antimicrobial properties of the functionally modified BSA-AgNP conjugates were evaluated against some selected bacterial strains . It seems to be an effective photoactive antimicrobial agent against the multidrug-resistant strains of bacteria with better photo-responsive properties .

Antimicrobial Photodynamic Therapy (APDT)

The compound has potential applications in antimicrobial photodynamic therapy (APDT) . The photo-responsive behavior of the functionally modified BSA and nanoparticle dispersed system were investigated . It has wide applications in APDT .

Chemosensor for Mercury Detection

The compound has been used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The pink-colored chemosensor turns blue when reacted with mercury (II) ions due to the formation of a 2:1 coordination complex .

Quantification of Mercury Ions

The compound has been used to quantify mercury (II) ions in water by fluorescence spectroscopy down to 5 × 10 −8 M (10 ppb) . The limit of detection (LOD) of Hg 2+ was 9.45 nM (1.8 ppb) which satisfies the maximum allowable Hg 2+ concentration in drinking water that is set by the WHO .

Detection of Biothiols

The compound has been used for the determination of cysteine (Cys) in aqueous solution by UV-Vis spectroscopy down to 1 × 10 −7 M . The thiol-containing amino acid preferentially coordinates the mercury ions of the compound–Hg (II) complex . This causes dissociation of the blue-colored complex and the liberation of the pink-colored compound .

Mechanism of Action

Mode of Action

It is known that the compound has photoresponsive properties , suggesting that it may interact with its targets in a light-dependent manner.

Result of Action

The compound has been associated with photoinduced antibacterial properties , suggesting that it may have effects on bacterial cells.

Future Directions

The future directions for research on similar compounds could involve further exploration of their antimicrobial and cytotoxic properties, as well as their potential applications in the treatment of diseases such as cancer .

properties

IUPAC Name

4-[(3-hydroxy-1-benzothiophen-2-yl)diazenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-13-11-3-1-2-4-12(11)21-14(13)17-16-10-7-5-9(6-8-10)15(19)20/h1-8,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKURIEICHJIUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)N=NC3=CC=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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